molecular formula C23H17NO3 B12911821 4-Methoxy-6-methyl-2-phenylfuro[2,3-a]acridin-11(6H)-one CAS No. 88901-81-9

4-Methoxy-6-methyl-2-phenylfuro[2,3-a]acridin-11(6H)-one

Katalognummer: B12911821
CAS-Nummer: 88901-81-9
Molekulargewicht: 355.4 g/mol
InChI-Schlüssel: KAXLHMOYUQGMLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-6-methyl-2-phenylfuro[2,3-a]acridin-11(6H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the class of furoacridinones, which are known for their diverse biological activities and potential therapeutic uses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-methyl-2-phenylfuro[2,3-a]acridin-11(6H)-one typically involves multi-step organic reactions. One common method includes the photocycloaddition of 4-methoxy-6-methyl-2-pyrone with maleimide, which is induced by hydrogen bonding and charge transfer stacking in the solid state . This reaction is highly specific and yields the desired product with high stereocontrol.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy-6-methyl-2-phenylfuro[2,3-a]acridin-11(6H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: This involves replacing one functional group with another, which can be useful for creating derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized compounds.

Wissenschaftliche Forschungsanwendungen

4-Methoxy-6-methyl-2-phenylfuro[2,3-a]acridin-11(6H)-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Methoxy-6-methyl-2-phenylfuro[2,3-a]acridin-11(6H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular function. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Methoxy-6-methyl-2-phenylfuro[2,3-a]acridin-11(6H)-one is unique due to its specific structural arrangement, which imparts unique reactivity and biological activity

Eigenschaften

CAS-Nummer

88901-81-9

Molekularformel

C23H17NO3

Molekulargewicht

355.4 g/mol

IUPAC-Name

4-methoxy-6-methyl-2-phenylfuro[2,3-a]acridin-11-one

InChI

InChI=1S/C23H17NO3/c1-24-17-11-7-6-10-15(17)22(25)21-18(24)13-20(26-2)16-12-19(27-23(16)21)14-8-4-3-5-9-14/h3-13H,1-2H3

InChI-Schlüssel

KAXLHMOYUQGMLF-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=CC=CC=C2C(=O)C3=C4C(=C(C=C31)OC)C=C(O4)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.